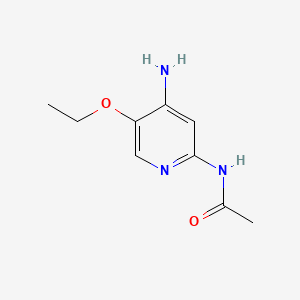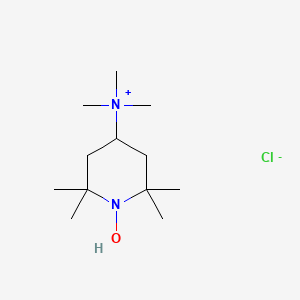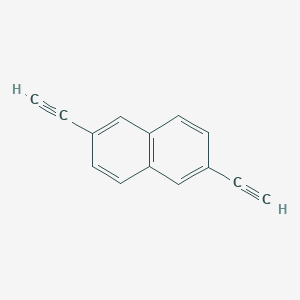![molecular formula C21H21N3O2S B12504669 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida es un compuesto orgánico que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por la presencia de un anillo de pirimidina sustituido con un grupo 3,4-dimetilfenil y un grupo sulfanyl, así como una porción de acetamida sustituida con un grupo 2-metoxifenil.
Métodos De Preparación
La síntesis de 2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirimidina: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones controladas.
Introducción del grupo 3,4-dimetilfenil: Este paso implica la sustitución del anillo de pirimidina con el grupo 3,4-dimetilfenil utilizando reactivos y catalizadores adecuados.
Unión del grupo sulfanyl: El grupo sulfanyl se introduce a través de una reacción de sustitución nucleofílica.
Formación de la porción de acetamida: Esto implica la reacción del compuesto intermedio con ácido 2-metoxifenilacético o sus derivados en condiciones apropiadas.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones y equipos de reacción escalables.
Análisis De Reacciones Químicas
2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Hidrólisis: La porción de acetamida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica y las condiciones empleadas.
Aplicaciones Científicas De Investigación
2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular o las vías de transducción de señales, lo que lleva a la supresión del crecimiento de las células cancerosas. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto con los componentes celulares.
Comparación Con Compuestos Similares
2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida se puede comparar con otros compuestos similares, como:
- 2-{2-[(3,5-dimetilfenil)amino]pirimidin-4-il}-N-[(1S)-2-hidroxi-1-metiletil]-4-metil-1,3-tiazol-5-carboxamida
- N-(2,5-dimetilfenil)-2-{[3-(4-metilfenil)-4-oxo-3,4,5,6,7,8-hexahidrobenzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida
- 2-[(3-alil-4-oxo-3,5,6,7-tetrahidro-4H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il)sulfanil]-N-(2,5-dimetilfenil)acetamida
Estos compuestos comparten similitudes estructurales, como la presencia de un anillo de pirimidina y un grupo sulfanyl, pero difieren en la naturaleza y posición de otros sustituyentes. La singularidad de 2-{[4-(3,4-dimetilfenil)pirimidin-2-il]sulfanil}-N-(2-metoxifenil)acetamida radica en su patrón específico de sustitución, que puede conferir propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C21H21N3O2S |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c1-14-8-9-16(12-15(14)2)17-10-11-22-21(24-17)27-13-20(25)23-18-6-4-5-7-19(18)26-3/h4-12H,13H2,1-3H3,(H,23,25) |
Clave InChI |
JTUGITSFCDTKBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12504586.png)
![(1r,3r,5R,7R)-N-(4-methylphenyl)tricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12504593.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(2-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12504596.png)
![N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide](/img/structure/B12504597.png)

![1-{N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}piperidine-4-carboxamide](/img/structure/B12504611.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504613.png)

![6-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12504632.png)
![6-[(Benzyloxy)methyl]-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid](/img/structure/B12504636.png)


![1-(5,5-Dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12504680.png)

